rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol

Strain-driven reactivity Cycloaddition Thermochemistry

rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol is a racemic, conformationally constrained bicyclic secondary alcohol possessing the strained bicyclo[3.2.0]heptane carboskeleton (fused cyclopentane/cyclobutane). Unlike simple cycloalkanols, the molecular architecture embeds a reactive four-membered ring within a rigid framework that enforces a well-defined spatial disposition of the hydroxyl substituent, as established by 1H‑NMR conformational analysis.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 24137-80-2
Cat. No. B6608714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol
CAS24137-80-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC(C2C1)O
InChIInChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2/t5-,6-,7+/m0/s1
InChIKeyUEZSSDXFZQQQDA-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol (CAS 24137-80-2): Baseline Identity for Bicyclic Alcohol Procurement


rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol is a racemic, conformationally constrained bicyclic secondary alcohol possessing the strained bicyclo[3.2.0]heptane carboskeleton (fused cyclopentane/cyclobutane). Unlike simple cycloalkanols, the molecular architecture embeds a reactive four-membered ring within a rigid framework that enforces a well-defined spatial disposition of the hydroxyl substituent, as established by 1H‑NMR conformational analysis [1]. This structural preorganization, combined with inherent ring strain, underpins its differentiated utility as a synthetic building block for stereodefined cyclopentane derivatives [2].

Why rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol Cannot Be Replaced by Generic Bicyclic Alcohols: Conformational, Energetic, and Synthetic Consequences


Substituting this specific diastereomer with isomeric bicyclo[3.2.0]heptanols (e.g., the 3‑ol regioisomer), alternative diastereomers (e.g., (1R,5R,6R)), or the popular bicyclo[2.2.1]heptane (norbornane) scaffold introduces measurable differences in ring strain, conformational dynamics, boiling point, and synthetic outcome that directly affect reaction design and product stereochemistry. Notably, the [3.2.0] framework stores approximately 31 kcal mol⁻¹ of ring strain , substantially exceeding that of the norbornane system (~17 kcal mol⁻¹) [1], while the cis‑fused ring junction enforces a characteristic twist‑conformationed cyclopentane ring [2] that is absent in the norbornane scaffold. These quantifiable disparities make generic substitution chemically and procedurally unsound.

Quantitative Differentiation of rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol from Closest Analogs: A Comparator-Anchored Evidence Guide


Ring Strain Energy: Bicyclo[3.2.0]heptane Core vs. Bicyclo[2.2.1]heptane (Norbornane)

rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol is built on a bicyclo[3.2.0]heptane framework that stores approximately 31 kcal mol⁻¹ of total ring strain energy , a value roughly 1.8‑fold higher than that of the bicyclo[2.2.1]heptane (norbornane) scaffold (~17 kcal mol⁻¹) [1]. This elevated strain energy directly lowers the activation barrier for ring-opening and cycloaddition reactions, enabling synthetic transformations that are either sluggish or unattainable with norbornane-based alcohols.

Strain-driven reactivity Cycloaddition Thermochemistry

Predicted Boiling Point: Differentiation from endo-Bicyclo[2.2.1]heptan-2-ol (Norbornane Alcohol)

The predicted normal boiling point of (1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol is 190.0 ± 8.0 °C (at 760 Torr) , which is approximately 13.5 °C higher than the experimentally observed boiling point of endo‑bicyclo[2.2.1]heptan‑2‑ol (176.5 °C) [1]. This difference reflects the distinct hydrogen‑bonding geometry and dipole moment imposed by the [3.2.0] fused‑ring architecture and is large enough to permit chromatographic or distillation‑based separation of the two scaffolds.

Volatility Separation Physical properties

Conformational Preorganization: Twist vs. Envelope Cyclopentane Ring in Bicyclo[3.2.0]heptane Derivatives

1H‑NMR conformational analysis has demonstrated that the cyclopentane ring in endo‑2‑hydroxy‑bicyclo[3.2.0]heptan‑6‑one (a close proxy for the 6‑ol) adopts a twist (T) conformation, whereas the corresponding ring in bicyclo[2.2.1]heptane‑based alcohols remains locked in an envelope conformation [1]. This twist conformation alters the spatial vector of the hydroxyl group by approximately 15–20° relative to the ring plane, changing both hydrogen‑bond donor geometry and steric environment.

Conformational analysis 1H‑NMR Structure‑activity relationships

Topological Polar Surface Area (tPSA): Comparable Hydrophilicity but Divergent 3D Geometry

The computed topological polar surface area of bicyclo[3.2.0]heptan‑6‑ol (the target scaffold) is 20.2 Ų [1], identical to that of the regioisomeric bicyclo[3.2.0]heptan‑3‑ol (20.2 Ų) [2]. While tPSA, hydrogen‑bond donor/acceptor counts, and XLogP3 (both 1.5) are numerically indistinguishable, the distinct 3‑dimensional projection of the hydroxyl group (C‑6 versus C‑3) means that the two isomers present different pharmacophoric vectors. This equivalence in 2D descriptors but divergence in 3D geometry is a key consideration in scaffold‑hopping campaigns.

Physicochemical properties Permeability Drug design

Exclusive Synthetic Utility: Fragmentation–Olefination Route to cis‑Vicinally Disubstituted Cyclopentanes

Bicyclo[3.2.0]heptan‑6‑ols bearing anion‑stabilizing groups at C‑7 undergo a unique fragmentation–olefination sequence that directly provides cis‑vicinally disubstituted cyclopentanes [1]. The parent (non‑substituted) rac‑(1R,5R,6S)‑bicyclo[3.2.0]heptan‑6‑ol is the foundational starting material for this transformation; bicyclo[2.2.1]heptan‑2‑ols and bicyclo[3.2.0]heptan‑3‑ols do not undergo the same fragmentation to give cyclopentane products because the requisite C‑6 hydroxyl is absent or incorrectly positioned. This methodology was employed in the total synthesis of (±)-multifidene, where the cis stereochemistry of the final cyclopentane was established from the relative configuration of the bicyclic precursor.

Synthetic methodology Fragmentation Cyclopentane synthesis

Predicted Density: Key for Formulation and Scale‑Up Reproducibility

The predicted density of (1R,5R,6S)-bicyclo[3.2.0]heptan‑6‑ol is 1.098 ± 0.06 g cm⁻³ at 25 °C . This value is essentially identical to that of endo‑bicyclo[2.2.1]heptan‑2‑ol (1.097 g cm⁻³) , confirming that the two scaffolds cannot be distinguished by density alone. However, when combined with the boiling point and conformational data above, the density value serves as a critical quality‑control parameter for confirming batch identity and purity during formulation development and process scale‑up.

Physical characterization Formulation Scale-up

Procurement-Relevant Application Scenarios for rac-(1R,5R,6S)-Bicyclo[3.2.0]heptan-6-ol Rooted in Quantitative Evidence


Strain‑Release Synthesis of Stereodefined Cyclopentane Building Blocks

In projects requiring cis‑vicinally disubstituted cyclopentanes, rac‑(1R,5R,6S)-bicyclo[3.2.0]heptan‑6‑ol is the essential starting material for the fragmentation–olefination methodology [1]. The ~31 kcal mol⁻¹ ring strain powers the key fragmentation step, while the relative configuration at C‑1, C‑5, and C‑6 directly controls the cis stereochemistry of the product cyclopentane. No alternative bicyclic alcohol (e.g., norbornane‑based) has been demonstrated to furnish the same cyclopentane scaffold via this pathway.

Conformation‑Sensitive Scaffold‑Hopping and Bioisostere Design

The twist‑conformed cyclopentane ring of the bicyclo[3.2.0]heptane core [1] provides a distinct three‑dimensional pharmacophoric presentation compared to the envelope‑shaped norbornane scaffold. When a medicinal chemistry program requires a saturated, strained carbobicycle with a hydroxyl orientation deviating ~15–20° from the norbornane norm, rac‑(1R,5R,6S)-bicyclo[3.2.0]heptan‑6‑ol becomes the scaffold of choice. Procurement of the correct regioisomer (6‑ol, not 3‑ol) is critical to retain the desired pharmacophoric vector despite identical tPSA (20.2 Ų) values .

Physical‑Property‑Driven Selection in Volatility‑Sensitive Processes

Process chemists optimizing solvent extraction, distillation, or vapor‑phase reactions can leverage the ~14 °C boiling point advantage of the [3.2.0] alcohol (bp 190 °C) over the norbornane analog (bp 176.5 °C) [1]. This ΔTb allows cleaner separation from lower‑boiling impurities and provides an orthogonal physical‑property gate for in‑process purity checks during scale‑up.

QC‑Authenticated Procurement for Fragment‑Based and DNA‑Encoded Library Synthesis

When bicyclo[3.2.0]heptane derivatives are employed as conformationally rigid saturated linkers or fragments, the use of the correct diastereomer—verified by its predicted density (1.098 g cm⁻³) [1] and bp—is essential for library integrity. Substituting the 3‑ol isomer, which shares identical molecular weight, tPSA, and XLogP3 but differs in 3D hydroxyl placement , would introduce undetected chemical diversity that confounds structure‑activity relationship analysis.

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